

Ceftriaxone Sodium and Its Impact on Microglial Activation: An In-Vitro Technical Guide

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Compound of Interest

Compound Name: Ceftriaxone sodium

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This technical guide provides an in-depth analysis of the in-vitro effects of **ceftriaxone sodium** on microglial activation. It summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying molecular pathways.

Core Findings: Ceftriaxone's Attenuation of Microglial Activation

Ceftriaxone, a third-generation cephalosporin antibiotic, has demonstrated significant neuroprotective properties beyond its antimicrobial functions. A substantial body of in-vitro research has focused on its ability to modulate microglial activation, a key process in neuroinflammation. Studies consistently show that ceftriaxone can suppress the pro-inflammatory phenotype of microglia, thereby reducing the release of neurotoxic mediators.^[1]^[2]

One of the primary mechanisms of action is the upregulation of the glutamate transporter-1 (GLT-1), which is predominantly expressed in astrocytes but also influenced by microglia.^[3]^[4]^[5]^[6] By enhancing glutamate uptake, ceftriaxone mitigates excitotoxicity, a major contributor to neuronal damage.^[3]^[5] Furthermore, ceftriaxone has been shown to directly inhibit inflammatory signaling pathways within microglia, notably the NF-κB pathway.^[1]

Quantitative Data Summary

The following tables summarize the quantitative findings from key in-vitro studies on the effects of ceftriaxone on microglial cells.

Table 1: Effect of Ceftriaxone on Microglial Viability and Activation Markers

Cell Line	Treatment	Concentration of Ceftriaxone	Outcome	Quantitative Result	Reference
BV2	Ceftriaxone	0-900 μ M	Cell Viability	No significant toxicity observed up to 900 μ M.	[1]
BV2	LPS + Ceftriaxone	Not Specified	iNOS mRNA expression	Significant decrease compared to LPS alone.	[1]
BV2	LPS + Ceftriaxone	Not Specified	COX-2 mRNA expression	Significant decrease compared to LPS alone.	[1]
BV2	LPS + Ceftriaxone	Not Specified	iNOS protein expression	Significant decrease compared to LPS alone.	[1]
BV2	LPS + Ceftriaxone	Not Specified	COX-2 protein expression	Significant decrease compared to LPS alone.	[1]
Primary Microglia	Poly I:C + Ceftriaxone	Not Specified	Microglial Area	Effectively mitigated Poly I:C-induced hypertrophy.	[3]

Table 2: Effect of Ceftriaxone on Inflammatory Cytokine Production

Cell Line	Treatment	Concentration of Ceftriaxone	Cytokine	Quantitative Result	Reference
Neuron-microglia-astrocyte co-culture	Poly I:C + Ceftriaxone	Not Specified	TNF- α	No significant change in secretion compared to Poly I:C alone.	[3]
Neuron-microglia-astrocyte co-culture	Poly I:C + Ceftriaxone	Not Specified	IL-6	No significant change in secretion compared to Poly I:C alone.	[3]
Neuron-microglia-astrocyte co-culture	Poly I:C + Ceftriaxone	Not Specified	IL-10	No significant change in secretion compared to Poly I:C alone.	[3]
APP/PS1 mouse microglia	Ceftriaxone	Not Specified	IL-6 content	Declined IL-6 content.	[7]

Table 3: Effect of Ceftriaxone on Signaling Pathways and Other Molecules

Cell Line	Treatment	Concentration of Ceftriaxone	Molecule/Pathway	Quantitative Result	Reference
BV2	LPS + Ceftriaxone	Not Specified	p-NF-κB/p65 expression	Decreased expression compared to LPS alone.	[1]
BV2	LPS + Ceftriaxone	Not Specified	SLC7A11 protein expression	Reversed the loss of expression induced by LPS.	[1]
BV2	LPS + Ceftriaxone	Not Specified	GPX4 protein expression	Reversed the loss of expression induced by LPS.	[1]
Primary human fetal astrocytes	Ceftriaxone	Not Specified	EAAT2 transcription	Elevated through the NF-κB signaling pathway.	[8]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

Cell Culture and Treatment

- Cell Line: BV2 microglial cells are a commonly used immortalized murine cell line.[1] Primary microglia cultures are also utilized for their closer resemblance to in-vivo conditions.[3]
- Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

- Induction of Activation: Microglial activation is frequently induced by treatment with Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. [1] A typical concentration is 1 µg/mL. Another viral mimic used is polyinosinic:polycytidylic acid (Poly I:C).[3]
- Ceftriaxone Treatment: **Ceftriaxone sodium** is dissolved in sterile water or cell culture medium. Cells are often pre-treated with ceftriaxone for a specific duration (e.g., 24 hours) before the addition of the inflammatory stimulus.[1] Concentrations can range from the micromolar to low millimolar range.

Cell Viability Assay

- Principle: To determine the cytotoxic effects of ceftriaxone, a Cell Counting Kit-8 (CCK-8) assay is commonly employed.[1] This assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to produce a colored formazan product, which is directly proportional to the number of living cells.
- Protocol:
 - Seed BV2 cells in a 96-well plate.
 - After 24 hours, treat the cells with varying concentrations of ceftriaxone (e.g., 0-900 µM) for 24 hours.[1]
 - Add CCK-8 solution to each well and incubate for 1-4 hours.
 - Measure the absorbance at 450 nm using a microplate reader.

Quantitative Real-Time PCR (qRT-PCR)

- Principle: To quantify the mRNA expression levels of inflammatory markers such as iNOS and COX-2.[1]
- Protocol:
 - Treat cells with LPS and/or ceftriaxone.
 - Isolate total RNA from the cells using a suitable kit.

- Synthesize cDNA from the RNA using a reverse transcription kit.
- Perform qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
- Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH).

Western Blot Analysis

- Principle: To detect and quantify the protein levels of key signaling molecules (e.g., p-NF- κ B/p65, iNOS, COX-2, SLC7A11, GPX4).^[1]
- Protocol:
 - Lyse the treated cells to extract total protein.
 - Determine protein concentration using a BCA assay.
 - Separate proteins by size using SDS-PAGE.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with primary antibodies specific to the proteins of interest.
 - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
 - Quantify band intensity using densitometry software and normalize to a loading control (e.g., β -actin).

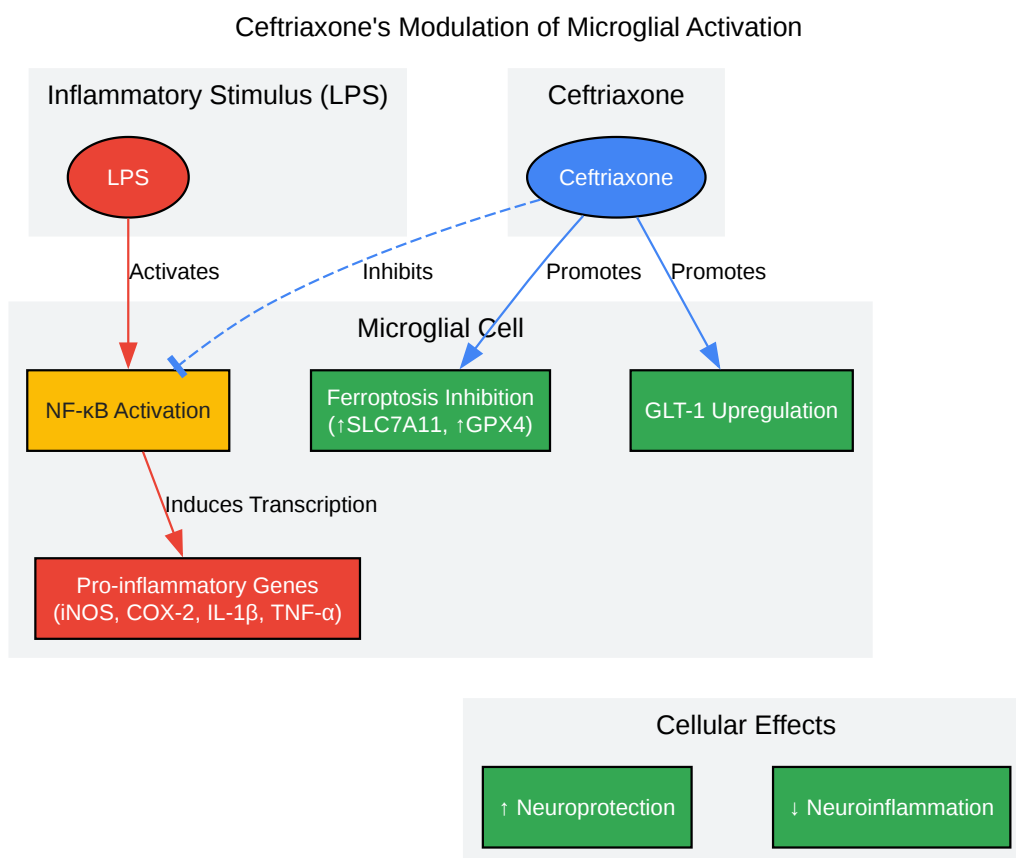
Immunofluorescence Staining

- Principle: To visualize the morphology of microglia and the localization of specific proteins.
- Protocol:

- Culture cells on glass coverslips.
- After treatment, fix the cells with 4% paraformaldehyde.
- Permeabilize the cells with a detergent (e.g., Triton X-100).
- Block non-specific binding sites.
- Incubate with a primary antibody against a microglial marker (e.g., Iba1).[3]
- Incubate with a fluorescently labeled secondary antibody.
- Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
- Visualize the cells using a fluorescence microscope.
- Quantify morphological changes, such as cell area, using image analysis software.[3]

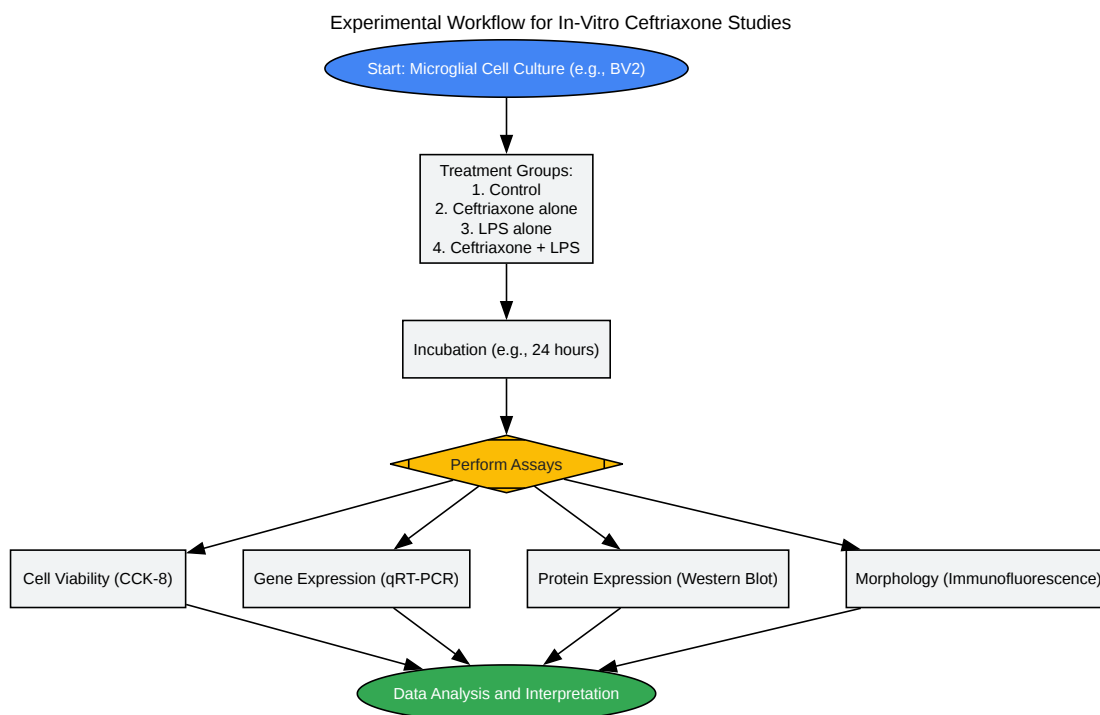
Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by ceftriaxone in microglia and a typical experimental workflow for in-vitro studies.



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Caption: Ceftriaxone's Anti-inflammatory Signaling in Microglia.



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